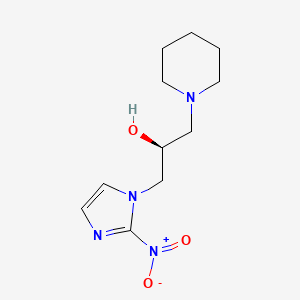

Pimonidazole, (S)-

Description

Historical Development of Nitroimidazole-Based Hypoxia Probes

The journey of nitroimidazoles in biomedical research began with their development as radiosensitizing agents, designed to increase the susceptibility of hypoxic tumor cells to radiation therapy. nih.govnih.gov The discovery of 2-nitroimidazole (B3424786), known as azomycin, was a foundational step that spurred the creation of numerous synthetic analogues. openmedscience.com Early on, compounds like metronidazole (B1676534) and misonidazole (B1676599) were explored for this purpose. nih.gov

The core principle behind their function is their high electron affinity. nih.gov In low-oxygen environments, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction by cellular nitroreductases. nih.gov This process creates reactive intermediates that are highly unstable. In well-oxygenated cells, this reaction is readily reversed by molecular oxygen. However, under hypoxic conditions, the reactive intermediates persist and covalently bind to intracellular macromolecules, particularly proteins containing thiol groups. nih.govnih.gov

This irreversible binding and subsequent accumulation within hypoxic cells is the key to their function as markers. nih.gov Researchers realized that by tagging these compounds, for instance with radioactive isotopes or immunologically recognizable markers, they could detect the regions where the compound was retained, thereby mapping cellular hypoxia. nih.govresearchgate.net Over time, initial challenges such as poor tissue diffusion and neurotoxicity led to the development of more refined and stable nitroimidazole derivatives, enhancing their efficacy as research probes. researchgate.net

Evolution of Pimonidazole (B1677889) as a Research Tool

Pimonidazole emerged as a significant advancement among the 2-nitroimidazole probes. It is specifically designed for the detection of cells with a partial pressure of oxygen (pO₂) below 10 mmHg. nih.gov Its primary application involves administration in vivo, after which it distributes throughout the body's tissues. In hypoxic cells, it undergoes the characteristic reductive activation and forms stable adducts with proteins and peptides. nih.gov

The pivotal innovation that cemented pimonidazole's role as a widespread research tool was the development of a specific mouse monoclonal antibody that recognizes these pimonidazole-protein adducts. nih.gov This allows for the detection of hypoxic cells in tissue sections using standard immunohistochemical (IHC) techniques. plos.orgacs.org The intensity of the staining provides a semi-quantitative measure of the degree of hypoxia. nih.gov Pimonidazole is now considered a "gold standard" for the histological identification of viable hypoxic cells. tandfonline.com

Recent research has focused on the detailed mechanism of its accumulation. Studies using imaging mass spectrometry have revealed that pimonidazole is first reduced to an amino-pimonidazole intermediate. plos.orgnih.gov This intermediate then conjugates with endogenous glutathione (B108866) (GSH), and it is this glutathione conjugate that is primarily detected in the regions identified as hypoxic by immunohistochemistry. plos.orgnih.gov To overcome the limitation of requiring invasive biopsies for analysis, research is ongoing to develop radiolabeled versions of pimonidazole, such as with Fluorine-18, for non-invasive visualization of hypoxia via Positron Emission Tomography (PET) imaging. tandfonline.comresearchgate.netnih.gov

Significance of Hypoxia in Biological Systems and Research Contexts

Hypoxia is a condition of inadequate oxygen supply at the tissue level, which can range from a mild physiological state to a severe pathological driver. thermofisher.comwikipedia.org It is a critical factor in a wide array of biological processes. During embryonic development, for instance, hypoxic conditions are essential for the proper formation of the vascular system. wikipedia.org In stem cell biology, hypoxic niches within the bone marrow help maintain the quiescence and potency of hematopoietic stem cells. thermofisher.comoxford-optronix.com

Conversely, hypoxia is a hallmark of many human diseases, including cancer, stroke, and cardiovascular disease. ontosight.aithermofisher.com In solid tumors, rapid and disorganized growth of cancer cells often outstrips the development of an adequate blood supply, leading to significant hypoxic regions. thermofisher.comsigmaaldrich.com This tumor hypoxia is of profound clinical importance as it is strongly associated with tumor progression, increased angiogenesis, metastasis, and resistance to both chemotherapy and radiotherapy. plos.orgwikipedia.org

The cellular response to hypoxia is primarily orchestrated by a family of transcription factors known as Hypoxia-Inducible Factors (HIFs). wikipedia.orgoxford-optronix.com When oxygen levels are low, HIFs become stable and activate a broad range of genes that help the cell adapt to the oxygen-deprived environment. physoc.org The study of these pathways is crucial for understanding disease mechanisms. Researchers use tools like pimonidazole to identify hypoxic areas and investigate the associated molecular changes, aiming to develop therapies that can target hypoxic cells or overcome hypoxia-induced treatment resistance. physoc.orgaacrjournals.org

Interactive Data Tables

The following tables summarize key research findings related to the use and characteristics of Pimonidazole.

Table 1: Pimonidazole Research Applications Use the search bar to filter applications.

| Research Area | Application of Pimonidazole | Key Finding | Reference |

|---|---|---|---|

| Oncology | Detection of hypoxia in solid tumors (e.g., cervical, head and neck, prostate) | Hypoxia is common in many tumors and correlates with aggressive features and treatment resistance. | nih.govnih.govaacrjournals.org |

| Radiobiology | Assessing radiobiologically relevant hypoxia | Pimonidazole binding levels can predict locoregional tumor control after radiation therapy. | aacrjournals.org |

| Neurological Disorders | Examining the role of hypoxia in conditions like stroke | Used to identify hypoxic regions in models of neurodegenerative diseases. | ontosight.ai |

| Cardiovascular Disease | Investigating hypoxia in cardiac ischemia | Helps to delineate hypoxic tissue in models of myocardial infarction. | ontosight.ai |

| Drug Development | Evaluating the efficacy of hypoxia-activated prodrugs | Confirms that target tumor regions are hypoxic, a prerequisite for drug activation. | nih.gov |

Table 2: Comparative Hypoxia Marker Characteristics Click headers to sort the table.

| Marker | Type | Detection Method | Key Characteristic |

|---|---|---|---|

| Pimonidazole | Exogenous (2-Nitroimidazole) | Immunohistochemistry (IHC) | Binds at pO₂ < 10 mmHg; considered a "gold standard" for histological detection. |

| EF5 | Exogenous (2-Nitroimidazole) | Immunohistochemistry (IHC) | Similar mechanism to pimonidazole; forms adducts in hypoxic cells for fluorescent detection. |

| Carbonic Anhydrase IX (CA9) | Endogenous | Immunohistochemistry (IHC) | Upregulated by HIF-1; may be expressed at higher oxygen levels than required for pimonidazole binding. |

| [¹⁸F]-FMISO | Exogenous (Radiolabeled Nitroimidazole) | Positron Emission Tomography (PET) | Allows non-invasive imaging of hypoxia, but can have slow clearance from tissues. |

| [¹⁸F]-FPIMO | Exogenous (Radiolabeled Pimonidazole) | Positron Emission Tomography (PET) | Under development to combine pimonidazole's properties with non-invasive imaging. |

Structure

3D Structure

Properties

CAS No. |

197861-12-4 |

|---|---|

Molecular Formula |

C11H18N4O3 |

Molecular Weight |

254.29 g/mol |

IUPAC Name |

(2S)-1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol |

InChI |

InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2/t10-/m0/s1 |

InChI Key |

WVWOOAYQYLJEFD-JTQLQIEISA-N |

Isomeric SMILES |

C1CCN(CC1)C[C@@H](CN2C=CN=C2[N+](=O)[O-])O |

Canonical SMILES |

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O |

Origin of Product |

United States |

Molecular Characteristics and Stereochemical Considerations of Pimonidazole S

Structural Basis for Biological Activity of (S)-Pimonidazole

The biological activity of pimonidazole (B1677889) is intrinsically linked to its 2-nitroimidazole (B3424786) core. plos.org In hypoxic environments, cells with low oxygen tension reductively metabolize the nitro group of the pimonidazole molecule. medchemexpress.complos.orgnih.gov This reduction process is a key step, as it leads to the formation of reactive intermediates that can covalently bind to cellular macromolecules, particularly thiol-containing proteins and peptides like glutathione (B108866). nih.govhypoxyprobe.comnih.govnih.gov

This covalent binding, or formation of adducts, allows for the accumulation of pimonidazole specifically in hypoxic cells. medchemexpress.commedchemexpress.com The extent of this accumulation is directly proportional to the level of hypoxia. nih.gov These pimonidazole-protein adducts can then be detected using specific antibodies, making pimonidazole a valuable tool for identifying and quantifying hypoxic regions in tissues. medchemexpress.comnih.gov

Research using imaging mass spectrometry has further elucidated the accumulation mechanism. These studies have shown that pimonidazole accumulates as a glutathione conjugate of its reduced form (amino-pimonidazole) in the hypoxic areas of tumors. plos.orgnih.gov The localization of this glutathione conjugate within the tumor corresponds with the areas identified as hypoxic through traditional immunohistochemical staining for pimonidazole. plos.orgnih.gov

Stereochemical Influence on Molecular Interactions

While pimonidazole is often used as a racemic mixture, the existence of (S)- and (R)-enantiomers raises questions about the potential influence of stereochemistry on its biological activity and molecular interactions.

A clinical toxicity study that administered the individual (R)- and (S)-enantiomers of pimonidazole to patients found no significant differences in their plasma pharmacokinetics, urinary clearance, or N-oxidation compared to the racemic mixture. researchgate.net This suggests that, at least in terms of these broad pharmacokinetic parameters, the stereochemistry of pimonidazole does not play a major role.

However, in the broader context of drug development, stereochemistry can be a critical factor. For other compounds, different enantiomers can exhibit distinct pharmacological activities. For instance, studies on neplanocin A, an adenosine (B11128) analogue, have shown that the natural (-)-enantiomer is more cytotoxic to cancer cells than its synthetic (+)-enantiomer. mdpi.com This difference in activity is attributed to variations in how the enantiomers interact with key enzymes. mdpi.com Similarly, research on misonidazole (B1676599) derivatives has indicated that the R-enantiomer with a bulky side group displayed higher anti-angiogenic activity. mdpi.com

While specific studies detailing the differential binding of (S)-Pimonidazole versus (R)-Pimonidazole at the molecular level are not extensively available in the provided search results, the principles of stereochemistry suggest that the three-dimensional arrangement of atoms in the (S)-enantiomer could lead to specific interactions with its biological targets. The precise nature and consequences of these stereospecific interactions for (S)-Pimonidazole's function as a hypoxia marker remain an area for more detailed investigation.

Mechanism of Hypoxia Dependent Bioreduction and Adduct Formation

Cellular Prerequisites for Pimonidazole (B1677889) Reduction

The bioreduction of pimonidazole is not a spontaneous process but requires specific intracellular conditions. These prerequisites include the presence and activity of certain enzymes and a metabolically viable state capable of providing the necessary reducing equivalents.

The reduction of the 2-nitroimidazole (B3424786) moiety of pimonidazole is catalyzed by various cellular redox enzymes, which transfer electrons to the nitro group. researchgate.net A number of enzymes have been implicated in this process, including nitroreductases (NTRs), cytochrome P450 reductase, and xanthine (B1682287) oxidase. researchgate.netmdpi.com Research aimed at determining the relative effectiveness of these enzymes has shown that cytochrome P450 reductase is a primary contributor to the reductive activation of 2-nitroimidazoles in certain cell types. nih.gov

Studies using transfected monkey kidney cells to overexpress specific enzymes have provided quantitative insights into their roles. For instance, an 80-fold overexpression of cytochrome P450 reductase led to a 5- to 7-fold increase in the binding rate of a 2-nitroimidazole compound. In contrast, a 1,000-fold overexpression of DT-diaphorase resulted in only a small increase in the binding rate, while the inhibition of xanthine oxidase had no discernible effect. nih.gov These findings suggest that cytochrome P450 reductase is a key enzyme responsible for reducing pimonidazole to intermediates that can form covalent bonds. nih.gov Other enzymes, such as hydrogenase 1 in certain anaerobic organisms, have also been shown to reduce nitroimidazole compounds, utilizing electron carriers like ferredoxin and flavin coenzymes. nih.govoup.com

| Enzyme | Experimental Condition | Observed Effect on Binding Rate | Reference |

|---|---|---|---|

| Cytochrome P450 Reductase | 80-fold overexpression | 5- to 7-fold increase | nih.gov |

| DT-Diaphorase | 1,000-fold overexpression | Small, significant increase | nih.gov |

| Xanthine Oxidase | Inhibition with allopurinol | No effect | nih.gov |

The enzymatic reduction of pimonidazole is fundamentally linked to the metabolic status of the cell, as it requires a continuous supply of reducing equivalents, primarily in the form of reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govashpublications.org The oxidative metabolism of pimonidazole, which occurs in normoxic conditions, is dependent on the NADPH redox state. nih.gov While the reductive metabolism is primarily regulated by oxygen tension, it still relies on these cellular reducing agents to proceed. nih.govashpublications.org

Therefore, only metabolically active and viable cells can facilitate the reduction of pimonidazole. tandfonline.com This dependence ensures that pimonidazole adducts form specifically in tissues that are hypoxic but not yet necrotic, as necrotic cells lack the metabolic machinery necessary to reduce the compound.

Sequential Reduction of the Nitro Group

The core of pimonidazole's hypoxia-selective mechanism lies in the multi-step reduction of its nitro group (NO₂). This process generates highly reactive molecules that are ultimately responsible for its retention in the cell.

The bioreduction of pimonidazole is initiated by a one-electron reduction of the nitro group, which forms a nitro radical anion. nih.govashpublications.org This initial step is reversible. In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound, with the concurrent formation of a superoxide (B77818) radical. nih.gov

Under hypoxic conditions, where oxygen is scarce, the nitro radical anion can undergo further reduction. nih.gov This sequential process leads to the formation of more reactive intermediates, including nitroso-pimonidazole (R-NO) and hydroxylamino-pimonidazole (R-NHOH). plos.org The hydroxylamine (B1172632) intermediate is considered a particularly reactive species that can readily interact with cellular macromolecules. nih.govashpublications.org Further reduction can ultimately lead to the formation of the fully reduced, less reactive amino-pimonidazole (R-NH₂). plos.org

Oxygen tension is the critical determinant in the reductive activation of pimonidazole. nih.gov The process of adduct formation is highly dependent on the partial pressure of oxygen (pO₂), with significant binding occurring only at pO₂ values below 10 mmHg (approximately 1.3% O₂). medchemexpress.comnih.govnih.gov

This oxygen dependence stems from the high reactivity of the initial nitro radical anion with molecular oxygen. nih.gov The reaction between the radical and oxygen is extremely efficient, effectively outcompeting the subsequent reduction steps that lead to adduct formation. nih.gov This "futile cycle" of reduction and re-oxidation prevents the accumulation of pimonidazole in well-oxygenated tissues. nih.gov As oxygen levels decrease, the rate of re-oxidation diminishes, allowing the sequential reduction to proceed and leading to the formation and trapping of the reactive intermediates. nih.govashpublications.org The amount of pimonidazole adducts formed is, therefore, directly proportional to the level of cellular hypoxia. nih.govresearchgate.net

| Oxygen Condition | Partial Pressure (pO₂) | Dominant Reaction Pathway | Result | Reference |

|---|---|---|---|---|

| Normoxia | > 10 mmHg | Re-oxidation of nitro radical anion by O₂ | No significant adduct formation; pimonidazole diffuses out of the cell | nih.govnih.gov |

| Hypoxia | ≤ 10 mmHg | Sequential reduction of nitro group | Formation of reactive intermediates and covalent adducts | medchemexpress.comnih.govnih.gov |

Covalent Macromolecular Adduct Formation

The final step in the mechanism is the covalent binding of the reactive pimonidazole intermediates to cellular macromolecules. medchemexpress.com This irreversible binding effectively traps the marker within the hypoxic cell, allowing for its subsequent detection. nih.gov

The electrophilic intermediates, such as the hydroxylamine derivative, readily react with nucleophilic groups within the cell. researchgate.net The primary targets for this covalent binding are thiol groups (-SH) found in proteins, peptides, and amino acids. medchemexpress.comnih.govnih.govresearchgate.net Cysteine residues in proteins are particularly susceptible to forming adducts with activated pimonidazole. ashpublications.org In addition to proteins, low-molecular-weight thiol-containing molecules, such as glutathione (B108866), can also be targeted, leading to the formation of glutathione conjugates. ashpublications.orgplos.org This binding to a wide range of cellular components ensures stable and detectable retention of the pimonidazole marker specifically within the hypoxic cell population. nih.govresearchgate.net

Specificity for Thiol-Containing Biomolecules

The reactive intermediates generated during the bioreduction of (S)-pimonidazole exhibit a notable specificity for reacting with nucleophilic sites within cells, particularly the sulfhydryl (thiol) groups of cysteine residues. medchemexpress.comresearchgate.netnih.govnih.govresearchgate.net The thiol group is a potent nucleophile, making it a primary target for covalent adduction by the electrophilic pimonidazole derivatives. nih.govresearchgate.net

This specificity is evident in the frequent formation of adducts with glutathione (GSH), a highly abundant tripeptide (γ-L-Glutamyl-L-cysteinylglycine) that plays a central role in cellular antioxidant defense. nih.gov Studies using imaging mass spectrometry have identified glutathione conjugates of reduced pimonidazole accumulating specifically in hypoxic tumor regions. nih.gov The formation of these adducts suggests that the reactive pimonidazole intermediates are effectively "trapped" by glutathione, a key thiol-containing biomolecule. nih.gov This reaction not only highlights the compound's affinity for thiols but also underscores the role of the cellular redox environment in its mechanism of action.

Binding to Proteins, Peptides, and Amino Acids

The covalent binding of activated (S)-pimonidazole is not limited to small molecules like glutathione but extends to a wide range of biomolecules, including proteins, peptides, and free amino acids that contain accessible nucleophilic residues. medchemexpress.comresearchgate.net The primary targets are thiol groups on cysteine residues within the polypeptide chains of proteins and peptides. hypoxyprobe.comnih.gov

Research has demonstrated the formation of stable adducts with numerous cellular proteins. nih.gov While the complete profile of protein targets for pimonidazole is extensive, studies on analogous nitroimidazole compounds have identified specific targets, including critical enzymes involved in cellular metabolism and stress response, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase P (GSTP1). nih.gov The formation of these adducts effectively tags proteins within the hypoxic microenvironment.

The binding process involves the nucleophilic attack by a residue, predominantly cysteine, on the electrophilic, reduced pimonidazole intermediate, resulting in a stable covalent bond. researchgate.netnih.gov This adduction occurs with various biomolecules, as summarized below.

| Biomolecule Class | Specific Example(s) | Key Reactive Site |

| Proteins | Cellular enzymes (e.g., GAPDH, GSTP1) | Cysteine (thiol group) |

| Peptides | Glutathione (GSH) | Cysteine (thiol group) |

| Amino Acids | Cysteine | Thiol group |

Pimonidazole Metabolism and Metabolite Characterization in Research Models

Identification of Reductive Metabolites

The metabolism of pimonidazole (B1677889) is initiated by the reduction of its 2-nitro group, a process that generates several key metabolites. plos.orgnih.gov This reductive activation is a hallmark of its function as a hypoxia marker. amolf.nl Research using techniques like imaging mass spectrometry (IMS) in mouse tumor models has been instrumental in identifying these metabolites. plos.orgnih.gov

Amino-pimonidazole is the final product of the six-electron reduction of the pimonidazole nitro group. amolf.nl It is consistently detected in tissues exposed to pimonidazole under hypoxic conditions. nih.gov In studies using mass spectrometry, amino-pimonidazole is identified by its specific mass-to-charge ratio (m/z) of 225.171. nih.govresearchgate.netplos.org However, imaging studies have revealed that the distribution of amino-pimonidazole within tumor tissues does not always correspond directly to the hypoxic areas identified by standard pimonidazole immunohistochemistry. plos.orgnih.gov This suggests that while amino-pimonidazole is a definitive metabolite, it may not be the primary species responsible for the localized signal seen in immunohistochemical staining. nih.gov

The reduction of pimonidazole to amino-pimonidazole proceeds through several intermediate steps. Two key expected intermediates are nitroso-pimonidazole and hydroxylamino-pimonidazole. nih.govcore.ac.uk These molecules represent the two-electron and four-electron reduction products, respectively. amolf.nl

Nitroso-pimonidazole is formed as an early intermediate in the reductive pathway. core.ac.uk

Hydroxylamino-pimonidazole is considered the main reactive species that enables the binding to thiol-containing molecules. amolf.nl

Using high-resolution mass spectrometry, these intermediates have been detected in tumor tissues from pimonidazole-treated mouse models. nih.govresearchgate.net Like amino-pimonidazole, their distribution within the tumor has been observed to be nonspecific and does not consistently align with the hypoxic regions identified by immunohistochemistry. nih.gov

Table 1: Reductive Metabolites of Pimonidazole Identified in Research Models

| Metabolite | Precursor | Reduction Stage | Observed m/z | Reference |

| Nitroso-Pimonidazole | Pimonidazole | 2-electron reduction intermediate | 239.150 | nih.govplos.org |

| Hydroxylamino-Pimonidazole | Pimonidazole | 4-electron reduction intermediate | 241.166 | nih.govplos.org |

| Amino-Pimonidazole | Pimonidazole | 6-electron reduction product | 225.171 | nih.govplos.org |

Glutathione (B108866) Conjugation Pathways

Beyond simple reduction, a critical metabolic pathway for pimonidazole in hypoxic environments involves conjugation with endogenous molecules, most notably glutathione (GSH). nih.govplos.orgnih.gov

Research has identified a low-molecular-weight metabolite of pimonidazole that is crucial to its localized accumulation: the glutathione conjugate of reduced pimonidazole. plos.orgnih.gov Specifically, this metabolite has been identified as the glutathione conjugate of amino-pimonidazole. plos.orgnih.gov This conjugate is formed when the reduced form of pimonidazole reacts with glutathione, a tripeptide abundant in mammalian cells. plos.org

Using liquid chromatography-mass spectrometry (LC-MS) and imaging mass spectrometry (IMS), studies have demonstrated that the intratumor localization of the glutathione conjugate of amino-pimonidazole is highly consistent with the areas positively stained in pimonidazole immunohistochemistry. nih.govplos.orgnih.gov This finding suggests that the formation and trapping of this glutathione conjugate, rather than the unbound reductive metabolites, is a key mechanism behind the accumulation and detection of pimonidazole in hypoxic regions. plos.orgnih.gov

The formation of the pimonidazole-glutathione conjugate directly impacts the cell's glutathione balance. plos.org Imaging mass spectrometry studies have revealed a complementary or inverse localization pattern between the glutathione conjugate of amino-pimonidazole and reduced glutathione (GSH) within tumor tissues. plos.orgnih.gov In the intratumoral areas where the glutathione conjugate accumulates over time, the signal for GSH is correspondingly attenuated or depleted. plos.orgresearchgate.net

This observation strongly implies that the formation of the conjugate occurs directly within the tumor tissue, consuming the local pool of GSH. plos.orgnih.gov This depletion of intracellular GSH is a known consequence of exposure to 2-nitroimidazole-based agents. plos.org Therefore, the heterogeneous distribution of GSH within a tumor can be directly linked to the metabolic processing and conjugation of pimonidazole in hypoxic zones. plos.orgresearchgate.net

Advanced Methodologies for Pimonidazole Based Hypoxia Detection and Quantification

Immunohistochemical and Immunofluorescent Techniques

Immunohistochemistry (IHC) and immunofluorescence (IF) are the cornerstones of pimonidazole-based hypoxia detection, allowing for the visualization of hypoxic cells within the context of tissue architecture. hypoxyprobe.commaokangbio.com These techniques rely on the specific binding of antibodies to pimonidazole (B1677889) adducts that have formed in hypoxic cells.

Antibody Specificity and Validation Protocols

The accuracy of pimonidazole detection is fundamentally dependent on the specificity of the primary antibody used. Validation protocols are therefore critical to ensure that the antibody exclusively recognizes pimonidazole adducts and does not cross-react with other cellular components.

Key Validation Strategies:

Positive and Negative Controls: A fundamental validation step involves using tissues with known hypoxic and normoxic conditions. For instance, immunocytochemical staining of LNCaP prostate cancer cells cultured under hypoxic conditions shows clear positivity for pimonidazole, while cells under normoxic conditions remain negative. researchgate.net This confirms the antibody's specificity for hypoxia-induced adducts.

Comparison with Known Hypoxia-Related Markers: The spatial distribution of pimonidazole staining is often compared with that of endogenous hypoxia markers like HIF-1α, GLUT1, and CAIX. researchgate.netresearchgate.net A strong correlation in the staining patterns of these markers and pimonidazole provides further evidence of antibody specificity. For example, a good correlation was observed between pimonidazole binding and CA9 expression in sequential sections of cervical carcinoma biopsies. researchgate.net

Blocking Peptides: Incubation of the antibody with a blocking peptide that mimics the pimonidazole adduct epitope should abolish the staining signal, confirming the antibody's specific binding. cellsignal.com

Knockout/Knockdown Models: While not directly applicable to a chemical adduct, the principle of using negative controls is paramount. The absence of staining in tissues from animals not administered pimonidazole serves as a crucial negative control. nih.gov

Antibody Titration: Determining the optimal antibody concentration is essential to maximize the signal-to-noise ratio and prevent non-specific binding that can occur at high concentrations. cellsignal.com

A study on renal tissue highlighted the importance of antibody selection, demonstrating that a rabbit-derived polyclonal anti-pimonidazole antibody largely avoided the false-positive staining observed with a mouse-derived monoclonal antibody under certain conditions. nih.gov

Application in Fixed Tissue Sections (e.g., Paraffin-Embedded, Frozen)

Pimonidazole detection methods are versatile and can be applied to various types of fixed tissue preparations, each with its own set of advantages and considerations.

Paraffin-Embedded Sections: Formalin-fixed, paraffin-embedded (FFPE) tissues are widely used in clinical pathology. Pimonidazole adducts are stable and can be readily detected in FFPE sections using immunoperoxidase techniques. hypoxyprobe.commaokangbio.com This allows for the retrospective analysis of archived tissues. For mouse tissues, a peroxidase F(ab)2 secondary antibody strategy is recommended to minimize background staining. hypoxyprobe.com

Frozen Sections: Frozen tissue sections are often preferred for immunofluorescence studies as they can better preserve certain epitopes and cellular structures. nih.govhypoxyprobe.com A typical protocol for frozen sections involves air-drying, fixation in acetone, and rehydration before antibody incubation. nih.gov This method allows for co-staining with other antibodies to visualize hypoxia in relation to other cellular markers, such as blood vessels (CD31) or cell nuclei (DAPI). nih.govnih.gov

The choice between paraffin-embedded and frozen sections often depends on the specific research question and the other markers being investigated.

Methodological Considerations for Artifact Mitigation

Artifacts in immunohistochemical staining can lead to misinterpretation of results. Careful methodological considerations are necessary to minimize these issues.

Common Artifacts and Mitigation Strategies:

| Artifact Source | Mitigation Strategy |

| Non-specific secondary antibody binding | Use of a blocking solution (e.g., 20% aqua block in PBS) to saturate non-specific binding sites. nih.gov Employing a secondary antibody pre-adsorbed against the species of the tissue being stained can also reduce background. nih.gov |

| Endogenous enzyme activity (in peroxidase-based detection) | Pre-treatment of sections with hydrogen peroxide to quench endogenous peroxidase activity. |

| Autofluorescence | Use of specific filters for fluorescent microscopy and consideration of spectral unmixing software. For example, recommended filters include FITC (green), Cy3/TRITC (red), and DAPI (blue). nih.govresearchgate.net |

| False positive staining | As observed in a study on kidney tissue, false positive staining can occur on apical membranes of tubular epithelial cells and debris within tubules. nih.gov Using a different primary antibody (e.g., rabbit polyclonal instead of mouse monoclonal) and omitting the primary antibody as a negative control are crucial steps to identify and avoid such artifacts. nih.gov |

| Tissue processing issues (e.g., fixation, sectioning) | Strict adherence to standardized protocols for tissue fixation, embedding, and sectioning to ensure consistency and preserve tissue integrity. |

Quantitative Image Analysis Protocols

Visual assessment of pimonidazole staining provides qualitative information, but quantitative analysis is essential for objective and reproducible measurement of the extent of tissue hypoxia.

Digital Quantitative Tissue Image Analysis (e.g., Hypoxic Fraction Calculation)

Digital image analysis allows for the precise quantification of pimonidazole-positive areas within a tissue section. The most common metric derived from this analysis is the Hypoxic Fraction (HF) .

The Hypoxic Fraction (HFpimo) is typically calculated as the ratio of the pimonidazole-positive tumor area to the total tumor area, often excluding necrotic regions and other artifacts. aacrjournals.org

Methodological Steps:

Image Acquisition: High-resolution digital images of the stained tissue sections are captured using a microscope equipped with a digital camera. aacrjournals.org

Image Pre-processing: This may involve background subtraction and color correction to ensure consistency across different images and samples. researchgate.netnih.gov

Thresholding: A critical step where a threshold for the fluorescent or chromogenic signal is set to distinguish between positive and negative staining. This can be done interactively or automatically based on control tissues. aacrjournals.org

Area Measurement: The software then calculates the area of the tissue that meets the defined positivity threshold.

Hypoxic Fraction Calculation: The pimonidazole-positive area is divided by the total tissue area (often defined by a counterstain like Hematoxylin or DAPI) to yield the hypoxic fraction. nih.govaacrjournals.org

In a study of rat prostate carcinoma sublines, the hypoxic fraction ranged from 0 to 0.97, highlighting the significant heterogeneity of hypoxia within tumors. nih.gov Another study on head and neck cancer used the hypoxic fraction to correlate pimonidazole staining with treatment outcomes. aacrjournals.org

Software-Based Image Processing and Data Extraction

A variety of software packages are available for the analysis of pimonidazole staining, ranging from open-source platforms to commercial solutions.

Commonly Used Software:

ImageJ (and Fiji): A powerful, open-source image processing program developed at the National Institutes of Health. nih.govresearchgate.netfrontiersin.org It offers a wide range of plugins for image analysis, including thresholding and particle analysis.

CellProfiler: An open-source software designed for high-throughput quantitative analysis of biological images. frontiersin.org It can be used to identify individual cells based on a nuclear stain (e.g., DAPI) and then measure the pimonidazole fluorescence intensity within each cell. frontiersin.orgresearchgate.net This allows for a more detailed, cell-by-cell analysis of hypoxia.

TCL-Image: A digital image application used in some studies for converting captured signals to binary images for analysis. aacrjournals.org

Commercial Software: Many microscope manufacturers provide proprietary software for image acquisition and analysis (e.g., NIS Elements from Nikon). nih.gov Other specialized software packages like MassLynx and Xcalibur are used for analyzing mass spectrometry imaging data of pimonidazole. amolf.nl

Advanced Data Extraction:

Beyond simple hypoxic fraction, advanced software-based analysis can extract more nuanced data:

Spatial Distribution Analysis: By co-staining for blood vessels, it's possible to analyze the distribution of pimonidazole-positive cells at increasing distances from the nearest vessel. aacrjournals.org This provides insights into the diffusion limitations of oxygen.

Intensity Gradient Measurement: Image processing algorithms can measure the gradient of pimonidazole staining intensity, which often decreases with distance from necrotic regions or towards the center of a tumor lesion. nih.gov

Co-localization Analysis: Software can quantify the degree of overlap between pimonidazole staining and other markers of interest, such as proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., activated caspase-3). ru.nl

A study utilizing CellProfiler demonstrated a pipeline where nuclei were first identified using a DAPI stain, and these were then used as "seeds" to outline the entire cell and measure the pimonidazole signal within each cell. frontiersin.orgresearchgate.net This detailed cellular data can then be used to generate profiles of pimonidazole intensity at different depths within a tumor spheroid. frontiersin.org

Assessment of Staining Intensity and Spatial Distribution

The quantification of pimonidazole binding, detected typically through immunohistochemistry (IHC), involves sophisticated image analysis to assess both the intensity of the staining and its spatial arrangement within the tissue architecture. The intensity of pimonidazole staining is considered directly proportional to the level of hypoxia in the cells. nih.gov Quantitative analysis is often performed using specialized software that can calculate the density and intensity of the stain. For instance, studies have stratified patients based on the median value of pimonidazole staining density, finding significant correlations between a higher fraction of pimonidazole binding and poorer clinical outcomes. birmingham-upper-gastrointestinal-surgery.co.uk

The spatial distribution of pimonidazole adducts provides critical insights into the metabolic landscape of the tumor. Hypoxia staining is not uniform; it often appears in distinct patterns, such as ribbon-like or patchy distributions. nih.gov Analysis of spatial distribution frequently involves measuring the colocalization of pimonidazole with other biological markers or relating its presence to anatomical structures like blood vessels. Researchers calculate the relative positive area for a marker within and outside the pimonidazole-stained regions to determine colocalization. nih.gov Furthermore, the spatial relationship can be mapped by calculating the marker-positive area in defined zones of increasing distance from the nearest blood vessels, often in 50 µm increments. nih.gov

Advanced techniques utilize automated, quantitative methods to analyze immunofluorescent images. For example, the CellProfiler software can be employed to create an analytical pipeline. frontiersin.org In this process, a nuclear stain like DAPI is used to identify individual nuclei (primary objects). These nuclei then act as seeds to delineate the entire cell, including the cytoplasm. The fluorescent signal from the anti-pimonidazole antibody is then measured for each identified cell. frontiersin.org This cell-by-cell data can be used to generate a detailed profile of pimonidazole intensity at different depths within a tissue or tumor model, such as a spheroid, by measuring each cell's distance from the surface. frontiersin.org Such analyses have revealed that pimonidazole staining is often confined to perinecrotic regions and areas with reduced blood perfusion and cellular proliferation. aacrjournals.org In some cancers, three distinct staining patterns have been characterized: diffuse, focal, and comedo-like, with the comedo-like pattern being associated with more adverse pathology. researchgate.net

Mass Spectrometry Imaging (MSI) of Pimonidazole and Metabolites

Mass Spectrometry Imaging (MSI) has emerged as a powerful, label-free technique to study the biomolecular composition of tissues, including the direct detection of exogenous hypoxia markers like pimonidazole and its metabolites. nih.govresearchgate.netacs.org Unlike IHC, which relies on antibody detection of pimonidazole adducts on macromolecules, MSI can directly map the spatial distribution of the parent drug and its various low-molecular-weight derivatives across a tissue section. amolf.nlresearchgate.net This capability allows for a more detailed investigation of the metabolic processes that pimonidazole undergoes in hypoxic regions. amolf.nl

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI Applications

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is a principal method used for imaging pimonidazole in tissues. researchgate.net In this technique, a tissue section is coated with an energy-absorbing matrix and raster-scanned with a laser. At each point, the laser desorbs and ionizes molecules, which are then identified by their mass-to-charge ratio (m/z). This process generates a molecular map of the tissue, visualizing the distribution of hundreds of analytes simultaneously. amolf.nl

Researchers have successfully used MALDI-MSI to image pimonidazole in breast tumor xenograft models. nih.govacs.org The parent pimonidazole compound is readily detected as a protonated molecule (m/z 255.1). acs.orgamolf.nl Additionally, several fragments of the pimonidazole molecule, resulting from the desorption/ionization process, can be observed. acs.org The key application of MALDI-MSI in this context is its ability to distinguish between the parent drug and its reductively activated metabolites, which are specifically formed in hypoxic environments. nih.govresearchgate.netamolf.nl

Direct Detection and Mapping of Reduced Pimonidazole Derivatives

A significant advantage of MALDI-MSI is the direct detection and spatial mapping of pimonidazole metabolites that are indicative of hypoxia. In hypoxic cells, the 2-nitroimidazole (B3424786) group of pimonidazole is reduced, leading to the formation of reactive products that bind to cellular components. nih.govacs.org MALDI-MSI can detect these intermediate and final reduction products.

| m/z Value | Identification | Significance | Reference |

|---|---|---|---|

| 255.1 | Protonated Pimonidazole (Parent Compound) | Indicates presence of the administered drug, but not necessarily hypoxia. | acs.orgamolf.nl |

| 223.2 | Reductively Activated Metabolite | Direct marker for hypoxic regions; its distribution co-localizes with IHC staining. | acs.orgamolf.nl |

| 225.2 | Amine Derivative (Six-Electron Reduction Product) | Product of further reduction, indicating significant hypoxic stress. | amolf.nl |

| 142.1 | Piperidine Side Chain Fragment | Fragment of the parent compound; not localized to hypoxic regions. | acs.orgamolf.nl |

| 124.1 | Piperidine Side Chain Fragment | Fragment of the parent compound; not localized to hypoxic regions. | acs.orgamolf.nl |

| 98.1 | Piperidine Side Chain Fragment | Fragment of the parent compound; not localized to hypoxic regions. | acs.orgamolf.nl |

Integration with Multi-omics for Microenvironmental Analysis

MSI enables the integration of pimonidazole detection with other 'omics' data, providing a comprehensive multi-omic analysis of the hypoxic tumor microenvironment. researchgate.netfrontiersin.org By mapping the pimonidazole metabolite (e.g., m/z 223.2) as a direct hypoxia marker, researchers can simultaneously image the distribution of numerous other endogenous molecules, such as lipids, metabolites, and peptides, from the same tissue section. nih.govamolf.nl This allows for the discovery of biomolecules that co-localize with or are excluded from hypoxic regions, offering novel insights into hypoxia-induced metabolic changes. researchgate.netamolf.nl

For example, using this integrated approach, a heterogeneous distribution of 1-methylnicotinamide (B1211872) and acetylcarnitine was identified, with these molecules found to be mostly co-localized with the hypoxic tumor regions marked by the pimonidazole metabolite. nih.govamolf.nl This type of multi-omics strategy, combining MSI-based metabolomics and other modalities, is crucial for visualizing the spatial organization of metabolic pathways and cellular processes within the complex and heterogeneous tumor microenvironment. researchgate.netmdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a complementary and powerful analytical technique for identifying and quantifying pimonidazole metabolites from tissue extracts. amolf.nlresearcher.life While MSI provides spatial information, LC-MS offers high-resolution separation and sensitive detection, which helps to confirm the identities of metabolites observed in MSI and to discover others that may be present at lower concentrations. amolf.nl

In studies of pimonidazole metabolism, tissue sections adjacent to those used for MSI are homogenized, and the metabolites are extracted for LC-MS analysis. amolf.nl This approach was used to verify that the ion at m/z 223.2, detected by MSI, was a genuine metabolite and not an in-source fragment. The LC-MS analysis showed that the m/z 223.2 species had a different retention time (2.9 min) compared to the unmodified pimonidazole parent compound (4.0 min), confirming it was a distinct chemical entity formed in vivo. amolf.nl Another study using LC-MS analysis identified a glutathione (B108866) conjugate of reduced pimonidazole in tumor tissues, revealing a key metabolic pathway for the drug in hypoxic cells. nih.govnih.gov

| Compound | Observed m/z | Retention Time (min) | Reference |

|---|---|---|---|

| Pimonidazole | 255.1 | 4.0 | amolf.nl |

| Reductively Activated Metabolite | 223.2 | 2.9 | amolf.nl |

Other Analytical Approaches for Pimonidazole Adducts

Beyond standard IHC and advanced mass spectrometry techniques, other analytical methods have been adapted to detect and quantify pimonidazole adducts. Flow cytometry can be used to analyze pimonidazole binding in dissociated cells from tumors or cell cultures. This method allows for the quantification of both the fraction of pimonidazole-positive cells and the relative intensity of labeling per cell, providing a quantitative measure of the hypoxic fraction in a cell population. researchgate.net

Furthermore, the development of 18F-labeled pimonidazole ([¹⁸F]FPIMO) has enabled its use as a tracer for Positron Emission Tomography (PET) imaging. researchgate.net While PET does not offer the cellular-level spatial resolution of microscopy or MSI, it provides a non-invasive, whole-body method to assess hypoxia in vivo. Studies have shown that the retention of [¹⁸F]FPIMO is strongly driven by hypoxia and that its distribution in tumors, as seen by autoradiography, is largely identical to the distribution seen with IHC. researchgate.net

Finally, fluorescently conjugated derivatives of 2-nitroimidazole have been developed. These probes offer the advantage of direct detection via fluorescence imaging without the need for secondary antibody labeling, potentially providing a more streamlined alternative to traditional immunofluorescence methods for detecting hypoxic adducts. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful quantitative method for measuring the concentration of Pimonidazole adducts in tissue homogenates. This technique provides an aggregate measure of hypoxia within a given tissue sample, offering a distinct advantage over imaging-based methods that are often more qualitative. The assay's ability to quantify adduct levels allows for precise comparisons of hypoxic burden between different experimental groups or tissues.

A competitive ELISA method is frequently employed to quantify Pimonidazole-protein adducts. physiology.org In this format, a known amount of Pimonidazole antigen is coated onto the microplate wells. The tissue sample, which has been homogenized and centrifuged to obtain a supernatant containing the Pimonidazole adducts, is then added to the wells along with a specific primary antibody against Pimonidazole. The Pimonidazole adducts in the sample compete with the coated antigen for binding to the limited amount of primary antibody. Following a wash step, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable colorimetric signal. The intensity of the signal is inversely proportional to the amount of Pimonidazole adducts in the original sample.

Research findings have demonstrated the utility of ELISA in various non-human models. For instance, in studies of renal pathophysiology, ELISA has been used to quantify changes in kidney tissue hypoxia. physiology.orgphysiology.org One study determined a baseline level of Pimonidazole adduct formation in control rat kidneys to be 312 picomoles per milligram of protein. physiology.org A key methodological point is that while immunohistochemistry predominantly visualizes stable protein-bound adducts, the ELISA technique is capable of detecting both protein and non-protein adducts, such as those formed with Glutathione (GSH), providing a more comprehensive measure of Pimonidazole's reductive activation. physiology.org Studies have also confirmed that the rate of Pimonidazole's reductive metabolism and subsequent adduct formation is regulated by cellular oxygen tension rather than the availability of reducing equivalents like NADH. acs.org

| Parameter | Finding | Research Context | Citation |

| Methodology | Competitive ELISA | Quantification of Pimonidazole-protein adducts in tissue homogenates. | physiology.org |

| Analyte | Pimonidazole adducts (protein and non-protein) | ELISA detects a broader range of adducts compared to immunohistochemistry. | physiology.org |

| Quantitative Finding | 312 pmol/mg protein | Baseline Pimonidazole adduct level measured in control rat kidney tissue. | physiology.org |

| Regulatory Factor | Cellular Oxygen Tension (pO2) | The rate of Pimonidazole's reductive metabolism is determined by pO2, not the cellular redox state (e.g., NADH levels). | acs.org |

Flow Cytometry for Cell-Based Hypoxia Assessment

Flow cytometry offers a high-throughput method for the objective, quantitative assessment of hypoxia on a single-cell basis. This technique is particularly valuable for analyzing heterogeneous cell populations, such as those found in tumors, and for identifying and quantifying specific subpopulations of hypoxic cells. plos.orgmedchemexpress.com

The methodology involves administering Pimonidazole, which forms adducts in hypoxic cells (typically at pO₂ < 10 mmHg). physiology.org Following administration, tissues are disaggregated into single-cell suspensions. The cells are then fixed, permeabilized, and incubated with a fluorescently-labeled monoclonal antibody that specifically binds to the Pimonidazole adducts. The fluorescence intensity of individual cells is then measured by a flow cytometer. This allows for the precise quantification of the fraction of hypoxic cells within the total population and the degree of hypoxia based on the intensity of the fluorescent signal. medchemexpress.com

Research has validated this approach against other indicators of radiobiologic hypoxia, such as the comet assay, demonstrating a strong correlation (r² = 0.87). medchemexpress.com Flow cytometry has proven sensitive enough to detect hypoxic fractions as low as 0.5%. medchemexpress.com Studies on tumor models have shown that cells defined as anoxic through flow cytometric analysis bind significantly more anti-pimonidazole antibody—on average, 10.8 times more—than aerobic cells. medchemexpress.com Furthermore, this technique has been instrumental in studying transient hypoxia. By using sequential injections of two different hypoxia markers (Pimonidazole and CCI-103F), researchers have been able to identify and quantify intermittently hypoxic cells, finding they constituted up to 20% of cells in SiHa human cervical carcinoma xenografts and up to 8% in WiDr human colon adenocarcinoma xenografts. plos.org It is important to note, however, that the concentration of the detection antibody can significantly influence the binding kinetics and the perceived relationship between signal intensity and pO₂. medchemexpress.com

| Parameter | Finding | Research Model(s) | Citation |

| Validation | Strong correlation with comet assay (r² = 0.87) | SCCVII tumors in C3H mice; human U87 glioma and SiHa cervical carcinoma xenografts. | medchemexpress.com |

| Sensitivity | Detection of hypoxic fractions as low as 0.5%. | In vitro mixtures of aerobic and anoxic cells. | medchemexpress.com |

| Signal Fold-Increase | Anoxic cells bind 10.8-fold more antibody than aerobic cells. | SCCVII tumors in C3H mice. | medchemexpress.com |

| Transient Hypoxia | Up to 20% of tumor cells were intermittently hypoxic. | SiHa human cervical squamous cell carcinoma xenografts. | plos.org |

| Transient Hypoxia | Up to 8% of tumor cells were intermittently hypoxic. | WiDr human colon adenocarcinoma xenografts. | plos.org |

Autoradiography for Micro-regional Distribution (in non-human models)

Autoradiography is a high-resolution imaging technique used to visualize the micro-regional distribution of radiolabeled compounds within tissue sections. When used in conjunction with Pimonidazole, it allows for a detailed spatial comparison between the distribution of a radiotracer and the location of hypoxic cells, providing critical insights into the tumor microenvironment. nih.govhypoxyprobe.com

In this methodology, an animal model is co-administered a radiolabeled hypoxia tracer (e.g., 18F-Misonidazole, 18F-FDG) and Pimonidazole. After a specific uptake period, tumors are excised, frozen, and sectioned. The tissue sections are first exposed to a phosphor screen or film to generate a digital autoradiograph that reveals the distribution of the radiotracer. Subsequently, the same or adjacent sections are processed for immunohistochemical staining of Pimonidazole adducts. By co-registering the autoradiograph and the immunohistochemistry images, a direct, pixel-by-pixel comparison of the two signals can be performed. hypoxyprobe.comresearchgate.net

This comparative approach has yielded significant findings. Studies have demonstrated a strong spatial correlation between the uptake of 18F-labeled nitroimidazole PET tracers, such as 18F-Misonidazole (18F-FMISO), and the distribution of Pimonidazole staining, confirming that these tracers accumulate in hypoxic regions. researchgate.net Similarly, a high degree of co-localization is often observed between regions of high 18F-FDG uptake and intense Pimonidazole binding, linking glucose metabolism to hypoxia. nih.govhypoxyprobe.com Conversely, this technique has also revealed mismatches between tracers. For example, the distribution of the PET tracer 64Cu-ATSM has been shown to have a poor correlation with Pimonidazole-positive regions in some tumor models, with the highest tracer uptake occurring in areas with the lowest Pimonidazole staining. researchgate.net This highlights the utility of the combined autoradiography-Pimonidazole method in validating the hypoxia selectivity of novel imaging agents.

| Radiotracer | Correlation with Pimonidazole Distribution | Research Model(s) | Citation |

| 18F-Misonidazole (18F-FMISO) | Strong positive correlation; similar intratumoral distribution. | Human colorectal HT29 xenografts, SQ20b xenografts. | researchgate.net |

| 18F-Flortanidazole (18F-HX4) | Positive correlation; uptake increases with Pimonidazole staining. | SQ20b xenograft tumors. | researchgate.net |

| 18F-Fluoroazomycin Arabinoside (18F-FAZA) | Positive correlation; uptake increases with Pimonidazole staining. | SQ20b xenograft tumors. | researchgate.net |

| 18F-FDG | Strong positive correlation; areas of high uptake superimposed well. | Human non–small cell lung cancer xenografts, human malignant glioma xenografts. | nih.govhypoxyprobe.com |

| 64Cu-ATSM | Inverse correlation; highest uptake in regions with lowest Pimonidazole staining. | SQ20b xenograft tumors. | researchgate.net |

Preclinical Research Applications of Pimonidazole S in Hypoxia Studies

In vitro Hypoxia Models

The study of cellular responses to low oxygen is critical for understanding various physiological and pathological processes. (S)-Pimonidazole is widely used in in vitro models to identify and analyze hypoxic cells.

Cell Culture Systems (e.g., 2D Monolayers, 3D Spheroids)

In traditional 2D monolayer cell cultures , hypoxia is typically induced by placing the cells in a specialized chamber with a controlled low-oxygen environment. nih.gov (S)-Pimonidazole can be added to the culture medium, where it will be taken up by the cells and form adducts in those experiencing hypoxia. nih.gov This allows researchers to confirm the hypoxic status of the cells before conducting further experiments. For instance, studies have used (S)-pimonidazole to confirm hypoxia in R28 cells subjected to a low-oxygen atmosphere for several hours. acs.org

3D spheroid models offer a more physiologically relevant system as they spontaneously form oxygen gradients, with a well-oxygenated periphery and a hypoxic core, mimicking the microenvironment of a small tumor. nih.govbiorxiv.org (S)-Pimonidazole is instrumental in visualizing this hypoxic core. nih.govplos.org When added to the spheroid culture, it penetrates the structure and selectively forms adducts in the oxygen-deprived center. frontiersin.org Subsequent analysis, often through immunofluorescence staining of spheroid cryosections, reveals the spatial distribution of hypoxia. plos.orgfrontiersin.org For example, in HCT116 spheroids, pimonidazole (B1677889) staining was absent at day 3 of growth but became prominent in the core by day 6, particularly in those grown at 21% oxygen, indicating the development of a hypoxic center as the spheroid increased in size. plos.org

| Model System | Cell Line | Purpose of Pimonidazole Use | Key Finding | Reference |

|---|---|---|---|---|

| 2D Monolayer | R28 | Confirm cellular hypoxia under low-oxygen conditions. | Pimonidazole adducts were detected in cells cultured in a hypoxic chamber. | acs.org |

| 2D Monolayer | 4T1 | Measure intracellular hypoxic gradients over time. | Stable hypoxic gradients formed within 6 hours, leading to the formation of cell "disks". | nih.gov |

| 3D Spheroid | HCT116 | Detect the formation and location of the hypoxic core. | A hypoxic core, identified by pimonidazole staining, developed by day 6 of spheroid growth. | plos.org |

| 3D Spheroid | FaDu | Evaluate the progression of hypoxia heterogeneity. | Hypoxia began to form around day 10, with the core becoming abundantly hypoxic after two weeks. | biorxiv.org |

| 3D Spheroid | Patient-derived melanoma cells | Assess hypoxia in patient-derived spheroids. | Pimonidazole successfully detected hypoxic regions within the spheroids. | frontiersin.org |

Assessment of Hypoxia-Driven Cellular Responses

(S)-Pimonidazole is crucial for correlating the level of hypoxia with specific cellular responses. Once hypoxic regions are identified, researchers can investigate a range of hypoxia-driven phenomena, including the stabilization of Hypoxia-Inducible Factors (HIFs) like HIF-1α and HIF-2α, which are master regulators of the cellular response to low oxygen. mdpi.comresearchgate.net For example, in pancreatic β-cells, pimonidazole adduct formation was detected alongside the stabilization of HIF-1α under mildly hypoxic conditions. researchgate.net

Other hypoxia-driven responses that can be studied in conjunction with (S)-pimonidazole staining include:

Gene and Protein Expression: Analyzing the expression of hypoxia-inducible genes and proteins, such as carbonic anhydrase IX (CA9) and glucose transporter 1 (GLUT1). mdpi.comaacrjournals.org

Cellular Metabolism: Investigating shifts in metabolic pathways, for instance, the switch from oxidative phosphorylation to glycolysis.

Cell Viability and Proliferation: Assessing the impact of hypoxia on cell survival and growth rates. plos.org

Drug Resistance: Evaluating how hypoxia influences the efficacy of various cancer therapies. researchgate.net

In vivo Animal Models of Hypoxia

(S)-Pimonidazole is extensively used in preclinical animal models to study hypoxia in a more complex biological system. The marker is typically administered to the animal via injection, allowing it to circulate and accumulate in hypoxic tissues throughout the body. nih.govnih.gov

Oncological Hypoxia Models (e.g., Tumor Xenografts, Syngeneic Models)

In oncology research, understanding and visualizing tumor hypoxia is critical, as it is linked to tumor progression, metastasis, and resistance to therapy. plos.orgspandidos-publications.com (S)-Pimonidazole is a standard tool for assessing hypoxia in various oncological models, including tumor xenografts (human tumor cells grown in immunocompromised mice) and syngeneic models (mouse tumor cells grown in immunocompetent mice). spandidos-publications.comnih.gov

(S)-Pimonidazole allows for the detailed spatial characterization of the hypoxic microenvironment within tumors. spandidos-publications.com Immunohistochemical analysis of tumor sections reveals the distribution of pimonidazole adducts, providing a map of the hypoxic regions. nih.gov This information can be correlated with other features of the tumor microenvironment, such as:

Blood Vessel Distribution: By co-staining for vascular markers like CD31, researchers can study the relationship between blood vessel density and hypoxic areas. nih.govaacrjournals.org Studies have shown that the smallest, avascular tumor deposits can be intensely hypoxic. nih.govaacrjournals.org

Tumor Perfusion: Using perfusion markers like Hoechst 33342, the functionality of the tumor vasculature can be assessed in relation to hypoxic zones. nih.gov Poorly perfused regions often show high levels of pimonidazole staining. nih.gov

Cellular Proliferation: Markers of cell division, can be used to determine if hypoxic cells are quiescent or actively proliferating. aacrjournals.org

Necrosis: The presence of necrotic (dead) tissue can be compared with hypoxic regions, as perinecrotic areas are often hypoxic. nih.gov

Research has demonstrated significant heterogeneity in pimonidazole staining both within and across different tumors, highlighting the complex and variable nature of the tumor hypoxic microenvironment. frontiersin.org For instance, in a human malignant glioma xenograft model, approximately 50% of the observed fields scored high for pimonidazole staining, indicating that these tumors are very hypoxic. spandidos-publications.com

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Therapies that modulate angiogenesis can significantly impact tumor oxygenation. (S)-Pimonidazole is a key tool for evaluating the effects of these modulators on tumor hypoxia. mdpi.comnih.gov

Anti-angiogenic agents , which aim to disrupt the tumor vasculature, often lead to an increase in tumor hypoxia. researchgate.netnih.gov This can be a double-edged sword, as while it may inhibit tumor growth, the resulting hypoxia can also drive resistance to other therapies. nih.gov Studies using (S)-pimonidazole have shown that treatment with anti-VEGF (Vascular Endothelial Growth Factor) therapies can increase the hypoxic fraction in tumors. nih.govresearchgate.net For example, in a neuroblastoma model, treatment with a VEGF inhibitor led to increased pimonidazole staining throughout the tumor. researchgate.net

Pro-angiogenic agents or vascular normalizing agents , on the other hand, aim to create a more functional and efficient tumor vasculature, which can alleviate hypoxia. frontiersin.org The effect of these agents can also be assessed using (S)-pimonidazole staining. For example, in a chicken chorioallantoic membrane (CAM) xenograft model, treatment with sorafenib (B1663141) (an anti-angiogenic agent) significantly increased the hypoxic fraction as measured by pimonidazole staining, while treatment with VEGF led to a non-significant decrease. mdpi.com

| Tumor Model | Angiogenesis Modulator | Effect on Hypoxia (as measured by Pimonidazole) | Reference |

|---|---|---|---|

| PC3 Prostate Cancer Xenograft | Sunitinib (anti-VEGF) | Increased pimonidazole staining | nih.gov |

| PC3 Prostate Cancer Xenograft | B20 (murine anti-VEGF antibody) | Increased pimonidazole staining | nih.gov |

| NGP Neuroblastoma Xenograft | Bevacizumab (BV) (anti-VEGF) | Increased pimonidazole staining | researchgate.net |

| CAM Xenograft | Sorafenib (anti-angiogenic) | Significantly higher hypoxic fraction | mdpi.com |

| CAM Xenograft | VEGF (pro-angiogenic) | Non-significant decrease in hypoxic fraction | mdpi.com |

Evaluation in Specific Cancer Types (e.g., Head and Neck, Breast, Prostate, Melanoma)

The presence and extent of hypoxia are critical factors in cancer progression and treatment resistance. (S)-Pimonidazole is widely employed in preclinical models of various cancers to assess tumor hypoxia.

In head and neck squamous cell carcinoma (HNSCC) , pimonidazole has been used to identify hypoxic tumor regions, which are known to be resistant to radiotherapy. bioone.orgresearchgate.net Studies in HNSCC patient-derived xenograft (PDX) models have utilized pimonidazole staining to determine the hypoxic status of tumors. arvojournals.org For instance, pimonidazole adducts were observed in all tested HNSCC PDX models, often surrounding necrotic or keratinous areas. arvojournals.org However, the correlation between the pimonidazole-positive hypoxic fraction and the antitumor efficacy of hypoxia-activated prodrugs was found to be weak in these models, suggesting that other factors beyond hypoxia influence treatment sensitivity. arvojournals.org Furthermore, preclinical studies have explored the relationship between pimonidazole-defined hypoxia and other imaging modalities, such as intrinsic susceptibility MRI, to non-invasively detect cycling hypoxia. bioone.org

In breast cancer research, pimonidazole is used to label hypoxic cells in preclinical models, including those of brain metastasis. researchgate.net Immunohistochemical analysis has shown a spatial correlation between luciferase expression (indicating HIF-1α activity) and pimonidazole staining in brain metastases of breast cancer. researchgate.net Studies have also investigated hypoxia in the germinal centers of tumor-draining lymph nodes in mouse models of breast cancer, where pimonidazole staining revealed hypoxic regions that could influence the tumor-induced humoral immune response. researchgate.net In models of metastatic breast cancer, pimonidazole has been used to demonstrate the link between hypoxia, the expression of carbonic anhydrase IX (CAIX), and metastasis. jci.org

Preclinical prostate cancer models have also been extensively studied using pimonidazole to delineate hypoxic areas. Pimonidazole staining has been correlated with various clinicopathologic markers of aggressive disease, including tumor grade and lymph node status, suggesting that a high pimonidazole-defined hypoxic score reflects a more aggressive phenotype. nih.gov In rat prostate carcinoma sublines with varying degrees of hypoxia, pimonidazole staining confirmed the hypoxic status, with the most hypoxic subline showing the highest hypoxic fraction. nih.gov Pimonidazole has also served as a validation tool for novel hypoxia imaging techniques, such as consumption and supply-based hypoxia (CSH) imaging, which integrates diffusion-weighted MRI data. nih.gov

In melanoma xenografts, pimonidazole has been instrumental in demonstrating the presence of hypoxia. researchgate.netphysiology.org Immunohistochemical staining with an anti-pimonidazole antibody has identified hypoxic areas in melanoma tissues. physiology.org These findings have been corroborated by staining for other hypoxia markers like carbonic anhydrase IX (CAIX). physiology.org Studies have also utilized pimonidazole to investigate the development of hypoxia in microscopic melanoma tumors, revealing that some melanoma models develop hypoxic regions even at very small sizes. researchgate.net

Table 1: Preclinical Studies of (S)-Pimonidazole in Specific Cancer Types

| Cancer Type | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Head and Neck Cancer | Patient-Derived Xenografts (PDX) | Pimonidazole identified hypoxia in all models, but correlation with treatment efficacy was weak. | arvojournals.org |

| Xenografts | Pimonidazole used to validate non-invasive imaging of cycling hypoxia. | bioone.org | |

| Breast Cancer | Mouse model of brain metastasis | Spatial correlation between pimonidazole-defined hypoxia and HIF-1α activity. | researchgate.net |

| Mouse models | Hypoxia detected in germinal centers of tumor-draining lymph nodes. | researchgate.net | |

| Prostate Cancer | Patient-derived tissues | High pimonidazole hypoxic score correlated with aggressive disease markers. | nih.gov |

| Rat carcinoma sublines | Confirmed varying hypoxic fractions between different tumor sublines. | nih.gov | |

| Melanoma | Mouse xenografts | Demonstrated the presence of hypoxic areas, corroborated by CAIX staining. | physiology.org |

| Dorsal window chamber model | Showed development of hypoxia in microscopic tumors. | researchgate.net |

Non-Oncological Hypoxia Models

The application of (S)-Pimonidazole extends beyond oncology to investigate the role of hypoxia in other diseases.

Studies in Acute Liver Injury Models

In preclinical models of acute liver injury (ALI) , pimonidazole staining has been used to detect and localize intrahepatic hypoxia. spandidos-publications.comnih.gov For example, in a concanavalin (B7782731) A-induced ALI mouse model, pimonidazole staining revealed an upregulation of hypoxia-related proteins. spandidos-publications.comnih.gov These studies suggest that intrahepatic hypoxia resulting from microcirculatory disturbances is a key pathophysiological feature of ALI. spandidos-publications.comnih.gov In another study involving acetaminophen-induced liver injury, pimonidazole staining showed an expansion of hypoxic areas in the livers of cytoglobin-deficient mice compared to wild-type mice, indicating a role for cytoglobin in protecting against hypoxia. researchgate.net

Assessment of Hypoxia in Kidney Disease Models (e.g., Ischemia-Reperfusion, Chronic Kidney Disease)

Pimonidazole adduct immunohistochemistry is a valuable method for assessing renal tissue hypoxia at a cellular level in models of kidney disease . physiology.orgnih.gov In rat models of severe renal ischemia-reperfusion injury, adenine-induced chronic kidney disease (CKD), and polycystic kidney disease, pimonidazole staining confirmed the presence of hypoxia, primarily localized to the tubular epithelium. physiology.orgnih.gov Methodological studies have highlighted the importance of using appropriate antibody combinations to avoid false-positive staining, particularly in acutely injured kidneys. physiology.orgnih.gov In models of the transition from acute kidney injury to CKD, increased intensity of pimonidazole protein adducts indicated tubular hypoxia associated with a reduction in renal microvessels. jci.org

Investigation of Retinal Hypoxia

Pimonidazole is utilized to investigate retinal hypoxia in various animal models of ocular diseases. In models of oxygen-induced retinopathy, pimonidazole staining has been used to delineate the temporal and spatial patterns of hypoxia in relation to vascular ablation and recovery. plos.org Studies have shown that pimonidazole labeling is evident in the inner retina during the hypoxic phase of this disease. plos.org In a rabbit model of graded hypoxic-ischemic retinal injury, pimonidazole immunoreactivity increased with the severity of hypoxia. arvojournals.org Furthermore, in a model of ocular hypertension, pimonidazole labeling was detected in Müller glia and cells in the ganglion cell layer, indicating hypoxia in these specific cell types. mdpi.com

Table 2: Preclinical Studies of (S)-Pimonidazole in Non-Oncological Hypoxia Models

| Disease Model | Key Findings | Reference(s) |

|---|---|---|

| Acute Liver Injury | Detected intrahepatic hypoxia in concanavalin A and acetaminophen-induced injury models. | researchgate.netspandidos-publications.comnih.gov |

| Kidney Ischemia-Reperfusion | Confirmed hypoxia in the tubular epithelium during the acute phase. | physiology.orgnih.gov |

| Chronic Kidney Disease | Showed tubular hypoxia associated with capillary rarefaction in the AKI-to-CKD transition. | jci.org |

| Retinal Hypoxia | Delineated spatio-temporal patterns of hypoxia in oxygen-induced retinopathy. | plos.org |

| Correlated immunoreactivity with the severity of hypoxic-ischemic retinal injury. | arvojournals.org |

Dynamic Studies of Hypoxic Cell Kinetics

Beyond static assessment, (S)-Pimonidazole is also used in dynamic studies to understand the kinetics of hypoxic cells.

Assessment of Hypoxic Cell Turnover and Lifetime

Dual-marker studies, often employing pimonidazole in combination with another hypoxia marker like CCI-103F, have been conducted to investigate the turnover and lifetime of hypoxic cells . hypoxyprobe.com These studies have revealed that the half-life of hypoxic cells varies among different tumor lines, with reported half-lives ranging from 17 to 49 hours. hypoxyprobe.com The loss of pimonidazole-stained areas can occur concurrently with the appearance of pimonidazole-positive cell debris in necrotic regions, providing insights into the fate of hypoxic cells. hypoxyprobe.com

Research has also distinguished between chronically and transiently hypoxic cells. In human tumor xenografts, the half-life of pimonidazole-labeled chronically hypoxic cells was found to be between 42 and 54 hours. nih.gov In contrast, transiently hypoxic cells, which constituted a significant portion of the total hypoxic population, had a shorter half-life of 34 hours and were undetectable 72 hours after labeling. nih.gov In spontaneous canine tumors, the longevity of pimonidazole adducts was used as an estimate of hypoxic cell lifetime, showing that these cells can persist for days during fractionated radiation therapy. nih.gov

Table 3: Studies on Hypoxic Cell Turnover and Lifetime using (S)-Pimonidazole

| Study Focus | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Hypoxic Cell Lifetime | Rodent tumors and human tumor xenografts | Half-life of hypoxic cells ranged from 17 to 49 hours depending on the tumor line. | hypoxyprobe.com |

| Transient vs. Chronic Hypoxia | Human tumor xenografts | Chronically hypoxic cells had a half-life of 42-54h, while transiently hypoxic cells had a half-life of 34h. | nih.gov |

| Longevity of Hypoxic Cells | Spontaneous canine tumors | Pimonidazole-labeled hypoxic cells can persist for several days during radiotherapy. | nih.gov |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| (S)-Pimonidazole |

| Acetaminophen |

| Adenine (B156593) |

| Bromodeoxyuridine |

| Carbon tetrachloride |

| Carbogen |

| CCI-103F |

| Concanavalin A |

| Cytoglobin |

| DiOC7(3) |

| EF5 |

| Evofosfamide |

| Hoechst 33342 |

| Luciferin |

| Nicotinamide (B372718) |

| Nimorazole |

| Pentoxifylline |

| Pimonidazole hydrochloride |

| Sorafenib |

| Sunitinib |

| TH-302 |

| Tirapazamine |

Dual Hypoxia Marker Approaches

In preclinical research, the complexity of the tumor microenvironment necessitates sophisticated methods for accurately characterizing hypoxia. While Pimonidazole is a robust marker for identifying hypoxic cells, its use in conjunction with other hypoxia markers, known as a dual marker approach, provides a more comprehensive understanding of the spatial and temporal dynamics of tumor hypoxia. This strategy often involves co-staining tissue sections with antibodies against Pimonidazole adducts and an endogenous hypoxia marker or another exogenous probe.

The rationale for employing dual marker approaches is multifaceted. It allows for the validation of new or less-established hypoxia markers against the "gold standard" Pimonidazole. Furthermore, it enables the investigation of different aspects of the hypoxic response. For instance, Pimonidazole directly measures severe hypoxia (pO2 < 10 mmHg) at a specific point in time, whereas endogenous markers like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its downstream targets reflect a cellular response to a broader range of oxygen tensions and over a longer duration.

One of the most extensively studied dual marker combinations is Pimonidazole and Carbonic Anhydrase IX (CA-IX). aacrjournals.orgnih.govaacrjournals.orgnih.gov CA-IX is a transmembrane protein upregulated by HIF-1α in response to hypoxia and is involved in pH regulation. thno.org Studies have shown a good spatial co-localization between Pimonidazole and CA-IX staining in various tumor models, including cervical and head and neck cancers. nih.govaacrjournals.orgru.nl However, a consistent finding is that the area staining positive for CA-IX is often larger than the Pimonidazole-positive area. aacrjournals.orgnih.gov This discrepancy is attributed to the different kinetics of the two markers. Pimonidazole adducts form rapidly in severely hypoxic cells, while the upregulation of CA-IX is a slower process that can be initiated at more moderate levels of hypoxia. aacrjournals.org Moreover, due to its longer biological half-life, CA-IX may remain present in cells that were transiently hypoxic but have since become reoxygenated, a phenomenon that Pimonidazole would not capture. nih.govthno.org This makes the dual staining of Pimonidazole and CA-IX a valuable tool for distinguishing between chronic and acute or transient hypoxia. aacrjournals.orgnih.gov

Researchers have also combined Pimonidazole with other metabolic markers of hypoxia, such as Glucose Transporter 1 (GLUT-1), Lactate Dehydrogenase 5 (LDH-5), and Monocarboxylate Transporters (MCT1 and MCT4). nih.gov Studies in head and neck cancer biopsies revealed that LDH-5 had the strongest correlation with Pimonidazole staining, highlighting its direct link to the anaerobic metabolism characteristic of hypoxic cells. ru.nlnih.govnih.gov GLUT-1 and MCT4 also showed a high degree of co-localization with each other and a typical diffusion-limited hypoxic pattern similar to Pimonidazole. nih.gov In contrast, MCT1 was found in both hypoxic and non-hypoxic regions. nih.govnih.gov